Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]
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Overview
Description
4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound featuring morpholine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves the reaction of 3-(morpholine-4-sulfonyl)benzoyl chloride with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfides.
Scientific Research Applications
4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(MORPHOLINE-4-SULFONYL)BENZOYL CHLORIDE: A precursor in the synthesis of the target compound.
Morpholine: A simpler analog that lacks the sulfonyl and benzoyloxy groups.
Uniqueness
4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its dual morpholine-sulfonyl functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H28N2O10S2 |
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Molecular Weight |
616.7 g/mol |
IUPAC Name |
[4-(3-morpholin-4-ylsulfonylbenzoyl)oxyphenyl] 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C28H28N2O10S2/c31-27(21-3-1-5-25(19-21)41(33,34)29-11-15-37-16-12-29)39-23-7-9-24(10-8-23)40-28(32)22-4-2-6-26(20-22)42(35,36)30-13-17-38-18-14-30/h1-10,19-20H,11-18H2 |
InChI Key |
ZJILHJXQAGRGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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